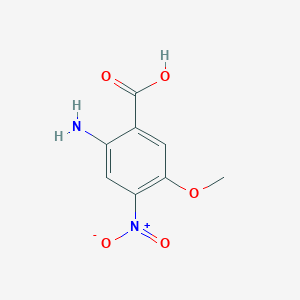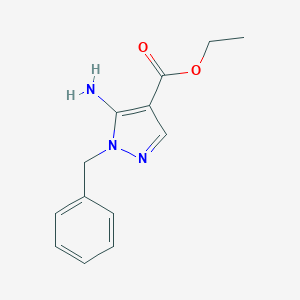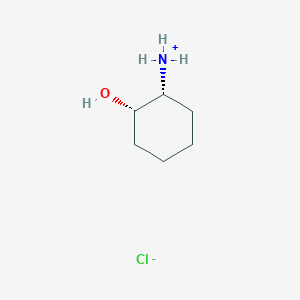
2-Metilquinolin-3-amina
Descripción general
Descripción
2-Methylquinolin-3-amine is an organic compound with the molecular weight of 158.2 . It is a solid substance at room temperature . The IUPAC name for this compound is 2-methyl-3-quinolinamine .
Synthesis Analysis
The synthesis of 2-methylquinoline and its derivatives has been reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Yalgin and co-workers reported the synthesis of 2-methyl-quinoline using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis
The molecular structure of 2-Methylquinolin-3-amine is represented by the linear formula C10H10N2 . The InChI code for this compound is 1S/C10H10N2/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,11H2,1H3 .Chemical Reactions Analysis
Amines, including 2-Methylquinolin-3-amine, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . As bases, amines will react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
2-Methylquinolin-3-amine has a boiling point of 306.6°C at 760 mmHg and a melting point of 160-161°C . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Farmacología: Aplicaciones Antitumorales
La 2-Metilquinolin-3-amina, como un derivado de la quinolina, ha sido explorada por su potencial en la terapia contra el cáncer. Se ha identificado que los compuestos de quinolina exhiben un amplio espectro de actividades biológicas, incluidas propiedades anticancerígenas . Las analogías estructurales de las quinolinas con los nucleótidos les permiten intercalarse en el ADN, interrumpiendo los procesos de replicación y transcripción, lo que puede conducir a la muerte de las células cancerosas .
Química Medicinal: Agentes Antimicrobianos
En la química medicinal, los derivados de la this compound han sido sintetizados y evaluados por su eficacia antimicrobiana. Estos compuestos han mostrado resultados prometedores contra cepas bacterianas tanto Gram-positivas como Gram-negativas, con algunos derivados que exhiben una mejor actividad que los fármacos estándar como la ampicilina . Esto destaca su potencial como nuevos agentes antibacterianos.
Descubrimiento de Fármacos: Desarrollo de Compuestos Líderes
El andamiaje de la quinolina se considera una estructura privilegiada en el descubrimiento de fármacos debido a su versatilidad farmacológica. La this compound puede servir como un compuesto líder para el desarrollo de nuevos fármacos, aprovechando su núcleo de quinolina para crear derivados con actividad biológica mejorada y perfiles farmacocinéticos mejorados .
Química Industrial: Síntesis Verde
En el contexto de la química verde, la this compound y sus derivados pueden sintetizarse utilizando métodos ecológicos y sostenibles. Se emplean técnicas como las reacciones de un solo recipiente de varios componentes, las condiciones sin disolvente y la síntesis asistida por microondas para minimizar el impacto ambiental y mejorar la sostenibilidad de los procesos industriales .
Química Orgánica Sintética: Desarrollo de Catalizadores
Los derivados de la quinolina, incluida la this compound, se utilizan en la química orgánica sintética como catalizadores o ligandos catalíticos. Sus propiedades electrónicas y estructurales únicas les permiten facilitar diversas reacciones químicas, contribuyendo al desarrollo de rutas sintéticas más eficientes y selectivas .
Química Verde: Prácticas Sostenibles
El papel de la this compound en la química verde se extiende a su uso en el desarrollo de prácticas sostenibles. Sus derivados pueden incorporarse en procesos que apuntan a reducir el uso de sustancias peligrosas, promover el uso de materiales renovables y desarrollar síntesis energéticamente eficientes .
Safety and Hazards
The safety information for 2-Methylquinolin-3-amine includes the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, contributing to their diverse therapeutic profiles .
Mode of Action
Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .
Biochemical Pathways
Quinoline derivatives have been reported to influence various biochemical pathways, including those involved in cell proliferation and apoptosis .
Pharmacokinetics
Quinoline derivatives generally exhibit good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
Quinoline derivatives have been reported to exhibit various biological activities, including anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Propiedades
IUPAC Name |
2-methylquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOYSIILKQNHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10486331 | |
| Record name | 2-Methylquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21352-22-7 | |
| Record name | 2-Methyl-3-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21352-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)
